molecular formula C22H26O7 B031833 [(2S,3R,4R)-2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-YL]methyl acetate CAS No. 79114-77-5

[(2S,3R,4R)-2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-YL]methyl acetate

Cat. No. B031833
CAS RN: 79114-77-5
M. Wt: 402.4 g/mol
InChI Key: LVYMIYJFCKIBMR-PNLZDCPESA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions to introduce various functional groups and achieve the desired stereochemistry. For compounds similar to the one , methods like cyclocondensation of aroylthioureas with dimethylacetylene dicarboxylate (DMAD) have been utilized. These processes yield compounds with significant inhibitory effects against specific enzymes, showcasing the importance of precise synthetic strategies in creating functionally active molecules (Sher Ali et al., 2012).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the physical and chemical behavior of compounds. Techniques such as X-ray crystallography have been employed to reveal the configurations, conformations, and intermolecular interactions within compounds, providing insights into their stability and reactivity (Da-jie Mao et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving compounds like [(2S,3R,4R)-2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-YL]methyl acetate can include esterification, cycloaddition, and nucleophilic substitution, among others. These reactions are instrumental in modifying the compound's structure for specific applications and studying its reactivity profile. The esterification process, for example, is a key reaction in modifying the functional groups to enhance the compound's biological activity or solubility (Zhang Guo-fu, 2012).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are vital for the practical application of organic compounds. These properties are determined through experimental studies, including solubility tests in various solvents, differential scanning calorimetry for melting points, and X-ray diffraction for crystal structure analysis. Such analyses are essential for formulation development and material processing (Hongwei Wang et al., 2005).

Chemical Properties Analysis

The chemical properties of a compound, such as acidity/basicity, reactivity towards other chemical species, and stability under different conditions, are fundamental to its applications in synthesis and as a functional material. Spectroscopic methods like NMR, IR, and mass spectrometry, along with chemical reactivity studies, are utilized to elucidate these properties and predict the compound's behavior in complex systems (S. T. Harini et al., 2014).

Scientific Research Applications

Microbial Asymmetric Reduction

  • Microorganisms such as Mucor ambiguus and Trichoderma viride have been utilized to achieve high enantioselectivity in the production of related compounds, demonstrating the relevance of microbial processes in asymmetric synthesis (Nishida et al., 1995).

Synthesis of Hydroxyacetates

  • Research has explored the synthesis of methyl 2-hydroxy-2-methoxy acetate and related compounds, highlighting the chemical versatility and potential applications in various organic syntheses (Percino & Hernández, 2007).

Aldose Reductase Inhibitors

  • Novel iminothiazolidin-4-one acetate derivatives, which share structural similarities, have been synthesized and evaluated as inhibitors for aldose reductase, an enzyme implicated in diabetic complications (Ali et al., 2012).

Stereoselective Synthesis

  • The compound's related structures have been utilized in the stereoselective synthesis of various organic compounds, demonstrating the importance of stereochemistry in pharmaceutical and chemical research (Fajkos̆ et al., 1996).

Isochroman Derivatives

  • Research on isochroman derivatives, which are structurally related, contributes to the understanding of molecular conformations and crystallization, important in material science and crystallography (Palusiak et al., 2004).

Synthesis of Neolignans

  • The synthesis of (±)-Tiruneesiin, a compound structurally similar, illustrates the potential of these molecules in natural product synthesis and pharmacological applications (Subbaraju et al., 2007).

Cytotoxic Activity

  • Certain phenylallylflavanones, structurally related, have shown cytotoxic activity against cancer cells, suggesting potential applications in cancer research and therapy (Li et al., 2011).

Synthesis of Lignans

  • The synthesis of lignans like lariciresinol acetate, structurally similar to the target compound, highlights the ongoing research in the field of organic synthesis and potential therapeutic uses (Rajasekhar & Subbaraju, 2000).

properties

IUPAC Name

[(2S,3R,4R)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O7/c1-13(23)28-12-17-16(8-14-4-6-18(24)20(9-14)26-2)11-29-22(17)15-5-7-19(25)21(10-15)27-3/h4-7,9-10,16-17,22,24-25H,8,11-12H2,1-3H3/t16-,17-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYMIYJFCKIBMR-PNLZDCPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(COC1C2=CC(=C(C=C2)O)OC)CC3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@H]1[C@H](CO[C@@H]1C2=CC(=C(C=C2)O)OC)CC3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lariciresinol acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2S,3R,4R)-2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-YL]methyl acetate
Reactant of Route 2
[(2S,3R,4R)-2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-YL]methyl acetate
Reactant of Route 3
[(2S,3R,4R)-2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-YL]methyl acetate
Reactant of Route 4
[(2S,3R,4R)-2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-YL]methyl acetate
Reactant of Route 5
[(2S,3R,4R)-2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-YL]methyl acetate
Reactant of Route 6
[(2S,3R,4R)-2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-YL]methyl acetate

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